molecular formula C15H14O4 B11725355 4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid CAS No. 54102-37-3

4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid

Cat. No.: B11725355
CAS No.: 54102-37-3
M. Wt: 258.27 g/mol
InChI Key: SESUNWLPIOCOJI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a hydroxyl group, and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxy-6-methylbenzoic acid.

    Benzyloxy Group Introduction: The hydroxyl group at the 4-position is protected by converting it into a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products:

    Oxidation: Formation of 4-(benzyloxy)-2-hydroxy-6-methylbenzaldehyde.

    Reduction: Formation of 4-(benzyloxy)-2-hydroxy-6-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzoic acid: Lacks the methyl group at the 6-position.

    2-Hydroxy-6-methylbenzoic acid: Lacks the benzyloxy group.

    4-Hydroxy-2-methylbenzoic acid: Lacks the benzyloxy group and has the hydroxyl group at a different position.

Properties

CAS No.

54102-37-3

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-hydroxy-6-methyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H14O4/c1-10-7-12(8-13(16)14(10)15(17)18)19-9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3,(H,17,18)

InChI Key

SESUNWLPIOCOJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)O)OCC2=CC=CC=C2

Origin of Product

United States

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